Cas no 1340372-11-3 (1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid)
1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(Tetrahydropyran-4-yl)-1H-pyrazole-4-carboxylic acid
- 1-?(tetrahydro-?2H-?pyran-?4-?yl)?-1H-?Pyrazole-?4-?carboxylic acid
- 1-(Tetrahydro-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
- 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
- 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
- AKOS013250701
- AMY23127
- SB32911
- 1340372-11-3
- CS-0099158
- F2147-3678
- 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylicacid
- SCHEMBL23671563
- 1-(oxan-4-yl)pyrazole-4-carboxylic acid
- EN300-359442
- MFCD19611565
- DA-19671
- AS-35536
-
- MDL: MFCD19611565
- Inchi: 1S/C9H12N2O3/c12-9(13)7-5-10-11(6-7)8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,12,13)
- InChI Key: OTFVSCLQHTZDFX-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)N1C=C(C(=O)O)C=N1
Computed Properties
- Exact Mass: 196.08479225g/mol
- Monoisotopic Mass: 196.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 64.4Ų
1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002671-1g |
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid |
1340372-11-3 | 95% | 1g |
743.02 USD | 2021-06-01 | |
| Fluorochem | 070550-1g |
1-(Tetrahydropyran-4-yl)-1H-pyrazole-4-carboxylic acid |
1340372-11-3 | 95% | 1g |
£392.00 | 2022-03-01 | |
| Fluorochem | 070550-5g |
1-(Tetrahydropyran-4-yl)-1H-pyrazole-4-carboxylic acid |
1340372-11-3 | 95% | 5g |
£1186.00 | 2022-03-01 | |
| TRC | B421238-10mg |
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid |
1340372-11-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B421238-50mg |
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid |
1340372-11-3 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B421238-100mg |
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid |
1340372-11-3 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Fluorochem | 070550-250mg |
1-(Tetrahydropyran-4-yl)-1H-pyrazole-4-carboxylic acid |
1340372-11-3 | 95% | 250mg |
£205.00 | 2022-03-01 | |
| Chemenu | CM181833-1g |
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid |
1340372-11-3 | 95% | 1g |
$489 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0510-1g |
1-(Tetrahydro-pyran-4-yl)-1H-pyrazole-4-carboxylic acid |
1340372-11-3 | 95% | 1g |
2713.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0510-5g |
1-(Tetrahydro-pyran-4-yl)-1H-pyrazole-4-carboxylic acid |
1340372-11-3 | 95% | 5g |
10854.94CNY | 2021-05-07 |
1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid Suppliers
1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
Professional Introduction to 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic Acid (CAS No. 1340372-11-3)
1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid, identified by its CAS number 1340372-11-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative has garnered attention due to its unique structural features and potential applications in drug development, particularly in the design of novel therapeutic agents targeting various biological pathways.
The molecular structure of 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid incorporates both pyrazole and tetrahydropyran rings, which are well-known for their pharmacological properties. The pyrazole moiety is a prominent scaffold in medicinal chemistry, frequently employed in the synthesis of antiviral, anti-inflammatory, and anticancer agents. On the other hand, the oxan-4-yl group introduces a favorable lipophilic character, enhancing the compound's solubility and bioavailability—critical factors for effective drug delivery.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate enzyme activity through precise targeting of active sites. The carboxylic acid functionality at the 4-position of the pyrazole ring in 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid provides a versatile handle for further derivatization, enabling the synthesis of peptidomimetics and enzyme inhibitors. This adaptability has made it a valuable building block in medicinal chemistry.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. For instance, studies have demonstrated that derivatives of pyrazole-tetrahydropyran hybrids exhibit promising activity against enzymes involved in metabolic disorders. The incorporation of the oxan-4-yl moiety not only enhances metabolic stability but also allows for fine-tuning of pharmacokinetic profiles, making it an attractive candidate for further development.
The synthesis of 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Key steps typically include condensation reactions to form the pyrazole core, followed by functionalization with the tetrahydropyran ring. Advances in catalytic methods have significantly improved the efficiency and scalability of these processes, reducing costs and environmental impact.
In academic research circles, this compound has been explored as a precursor for more complex molecules with enhanced biological activity. For example, researchers have investigated its use in generating libraries of sulfonamide derivatives, which are known for their broad-spectrum antimicrobial properties. The carboxylic acid group serves as a nucleophilic site for reactions such as amide bond formation, facilitating the creation of diverse pharmacophores.
The pharmaceutical industry has also taken notice of 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid due to its potential as an intermediate in drug discovery programs. Its structural motif is reminiscent of several approved drugs that target central nervous system disorders and cardiovascular diseases. By leveraging this scaffold, scientists aim to develop next-generation therapeutics with improved efficacy and reduced side effects.
The chemical properties of this compound make it particularly amenable to computational studies. Molecular modeling techniques have been employed to predict how it interacts with biological targets at the atomic level. These simulations have provided insights into binding affinities and mechanism-of-action hypotheses, guiding experimental design and optimizing lead compounds for clinical trials.
In conclusion, 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1340372-11-3) represents a fascinating intersection of heterocyclic chemistry and drug development. Its unique structural features offer numerous opportunities for innovation across academic research and industrial applications. As our understanding of biological pathways continues to expand, compounds like this will play an increasingly pivotal role in shaping future therapeutic strategies.
1340372-11-3 (1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid) Related Products
- 1342469-23-1(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde)
- 1343972-83-7(3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid)
- 1184133-19-4(1-(3-methoxypropyl)-1H-pyrazole-4-carboxylic acid)
- 1249323-93-0(1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid)
- 1177299-30-7(1-cyclohexyl-1H-pyrazole-4-carboxylic acid)
- 1343835-81-3(1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid)
- 1622883-44-6(1-Cyclopropyl-1H-pyrazole-4-carboxylic acid)
- 1340183-24-5(1-(Oxolan-3-yl)-1H-pyrazole-4-carbaldehyde)
- 1349718-35-9(1-Cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1006452-51-2(1-Cyclopentyl-1H-Pyrazole-4-Carboxylic acid)